molecular formula C16H19N3O5S B588906 2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid CAS No. 1323247-65-9

2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

Cat. No. B588906
CAS RN: 1323247-65-9
M. Wt: 365.404
InChI Key: WHOCCWUTLCSGHB-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a carboxy group (-COOH), and a thiazine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazine ring suggests that part of the molecule is cyclic. The amino and carboxy groups are likely to be on the outside of the molecule, available for reactions .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions due to the presence of its functional groups. For example, the amino group could participate in reactions with acids to form amides . The carboxy group could react with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility in water would be influenced by the presence of polar functional groups like the amino and carboxy groups .

Scientific Research Applications

2−[1−Amino−2−[benzyl(carboxy)amino]−2−oxoethyl]−5−methyl−3,6−dihydro−2H−1,3−thiazine−4−carboxylicacid2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid2−[1−Amino−2−[benzyl(carboxy)amino]−2−oxoethyl]−5−methyl−3,6−dihydro−2H−1,3−thiazine−4−carboxylicacid

, focusing on six distinct applications:

Ultrasensitive Detection in Pharmaceutical Formulations

Cephalexin Diketopiperazine Monoacid is utilized in the development of electrochemical sensors for the ultrasensitive detection of cephalexin in pharmaceutical formulations . This application is crucial for ensuring the correct dosage and preventing antibiotic resistance.

Thermal Decomposition Kinetics

The compound is used in thermogravimetric studies to understand the thermal decomposition kinetics of cephalexin, which is important for assessing its stability under various storage and usage conditions .

Synthesis of Metabolic Cyclic Dipeptides

It serves as a building block in the synthesis of indole 2,5-diketopiperazines (DKPs), which are metabolic cyclic dipeptides with a range of biological activities . These compounds are significant for their potential therapeutic applications.

Stability Studies of Carboxyl Protecting Groups

In organic synthesis, protecting groups are essential for the temporary modification of functional groups. Cephalexin Diketopiperazine Monoacid is studied for its stability as a carboxyl protecting group under various conditions .

Nucleophilic Substitution Reactions

The benzyl(carboxy)amino group in the compound is reactive in nucleophilic substitution reactions. This property is exploited in synthetic chemistry to modify the compound or create new compounds with desired functionalities .

Peptide Synthesis

The compound’s structure contains functional groups that are useful in peptide synthesis. It can act as an intermediate or a protecting group, contributing to the synthesis of complex peptides .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactions with other compounds, and developing methods for its synthesis .

properties

IUPAC Name

2-[1-amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-9-8-25-13(18-12(9)15(21)22)11(17)14(20)19(16(23)24)7-10-5-3-2-4-6-10/h2-6,11,13,18H,7-8,17H2,1H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOCCWUTLCSGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(SC1)C(C(=O)N(CC2=CC=CC=C2)C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

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